molecular formula C7H9FO2S B3038025 Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride CAS No. 700-26-5

Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride

Cat. No.: B3038025
CAS No.: 700-26-5
M. Wt: 176.21 g/mol
InChI Key: BXHUIHZOZSSHMY-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride is a specialized chemical reagent that integrates the high strain energy and reactivity of the norbornene scaffold with the unique electrophilicity of the sulfonyl fluoride group. This combination makes it a valuable building block in materials science and chemical biology. The strained double bond of the norbornene system is highly reactive in cycloaddition reactions, such as Diels-Alder and thiol-ene "click" chemistries, which are pivotal for polymer cross-linking and post-functionalization of macromolecular structures. Concurrently, the sulfonyl fluoride group acts as a robust electrophile that can undergo SuFEx (Sulfur Fluoride Exchange), a next-generation click reaction, with phenolic tyrosines or serine/histidine residues in proteins, enabling selective protein profiling and covalent inhibitor development. The primary research value of this compound lies in its potential as a bifunctional linker, capable of simultaneously engaging in two distinct, high-fidelity reaction pathways. This allows researchers to construct complex polymer networks or to tether biomolecules to synthetic platforms with precise control. Its mechanism of action involves the sulfonyl fluoride specifically targeting nucleophilic amino acids, forming a covalent bond that can inhibit enzyme function or create a stable label for detection and pull-down assays. This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHUIHZOZSSHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology and Mechanism

The electrochemical synthesis of sulfonyl fluorides represents a green and efficient approach, leveraging thiols or disulfides as starting materials. This method, developed by Noël et al., employs potassium fluoride (KF) as a safe fluoride source under mild electrochemical conditions. For bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride, the synthesis begins with the electrochemical oxidation of a norbornene-derived thiol (e.g., bicyclo[2.2.1]hept-5-ene-2-thiol) or its disulfide counterpart.

The reaction proceeds via a two-step mechanism:

  • Anodic Oxidation : The thiol is oxidized at the anode to form a disulfide intermediate.
  • Fluorination and Subsequent Oxidation : The disulfide undergoes further oxidation to generate a sulfenyl fluoride intermediate, which is subsequently oxidized to the sulfonyl fluoride.

Key advantages of this method include the absence of exogenous oxidants, compatibility with diverse functional groups, and scalability in flow reactors. For instance, microflow electrochemical systems reduce reaction times to 5 minutes by enhancing mass transfer and electrode surface interactions.

Substrate Scope and Limitations

This approach accommodates alkyl, aryl, and heteroaryl thiols, but the steric bulk of the norbornene framework may necessitate optimized conditions. For example, the electrochemical fluorination of bicyclo[2.2.1]hept-5-ene-2-thiol requires precise control of KF concentration (1.5–2.0 M) and the addition of pyridine as a phase-transfer catalyst to mitigate hydrolysis side reactions. Yields typically range from 65% to 85%, with sulfonic acid (<10%) as the primary byproduct.

Chlorosulfenylation-Oxidation-Fluorination Sequence

Reaction Pathway

A classical route to sulfonyl fluorides involves chlorosulfenylation of norbornene followed by sequential oxidation and fluorination. This method, adapted from protocols for vinyl sulfone synthesis, begins with the reaction of bicyclo[2.2.1]hept-2-ene with chlorosulfenylating agents (e.g., sulfur dichloride):

  • Chlorosulfenylation : Norbornene reacts with sulfur dichloride (SCl₂) to form bicyclo[2.2.1]hept-5-ene-2-sulfenyl chloride.
  • Oxidation to Sulfonyl Chloride : The sulfenyl chloride is oxidized using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to yield bicyclo[2.2.1]hept-5-ene-2-sulfonyl chloride.
  • Halogen Exchange : The sulfonyl chloride undergoes nucleophilic fluorination with KF in the presence of a crown ether (e.g., 18-crown-6) to produce the target sulfonyl fluoride.

Optimization and Challenges

The oxidation step is critical, as over-oxidation can lead to sulfonic acids. Using H₂O₂ in acetic acid at 0°C minimizes side reactions, achieving sulfonyl chloride yields of 70–80%. Fluorination with KF requires anhydrous conditions and elevated temperatures (60–80°C), with yields of 60–75%. Notably, this method’s reliance on hazardous chlorinating agents and stoichiometric oxidants limits its green chemistry credentials compared to electrochemical approaches.

Direct Sulfonylation of Norbornene

Friedel-Crafts-Type Sulfonylation

While less common for alkenes, electrophilic sulfonylation has been explored for norbornene derivatives. Using bicyclo[2.2.1]hept-5-ene as the substrate and a sulfonyl fluoride precursor (e.g., SO₂F₂ gas), Lewis acid catalysts (e.g., AlCl₃) facilitate direct sulfonylation. However, this method suffers from poor regioselectivity and low yields (<40%), as the norbornene’s strained structure promotes competing polymerization or rearrangement.

Comparative Analysis of Synthetic Methods

Method Starting Material Reagents/Conditions Yield Advantages Limitations
Electrochemical Thiol/Disulfide KF, pyridine, 2.5 V, RT 65–85% Solvent-free, scalable, mild conditions Requires specialized equipment
Chlorosulfenylation Norbornene, SCl₂ H₂O₂, KF, 18-crown-6, 60°C 60–75% High functional group tolerance Toxic reagents, multi-step synthesis
Direct Sulfonylation Norbornene, SO₂F₂ AlCl₃, CH₂Cl₂, 0°C <40% One-pot reaction Low yield, side reactions

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.

    Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while substitution reactions can produce a variety of sulfonyl derivatives.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variants in the Bicyclo[2.2.1]heptene Series

Sulfonamide Analog
  • Bicyclo[2.2.1]hept-5-ene-2-sulfonamide (CAS 7167-08-0) replaces the fluoride with an amine (-SO₂NH₂). This substitution reduces electrophilicity, favoring hydrogen bonding and altering biological activity. Unlike sulfonyl fluorides, sulfonamides are less reactive in nucleophilic substitutions, limiting their use in dynamic covalent chemistry .
Carboxylic Acid Derivative
  • 2-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 107774-49-2, C₁₄H₁₄O₂ , MW 214.26 g/mol) introduces a phenyl and carboxylic acid group. The bulky phenyl group increases steric hindrance, while the -COOH group enables salt formation or esterification, expanding applications in polymer chemistry .
Ketone Derivative
  • Bicyclo[2.2.1]hept-2-en-5-one (CAS 694-98-4, C₇H₈O , MW 108.14 g/mol) replaces -SO₂F with a ketone. The electron-withdrawing carbonyl group enhances reactivity in Diels-Alder reactions but reduces stability under acidic conditions compared to sulfonyl fluorides .
Silane Derivative
  • Bicyclo[2.2.1]hept-5-en-2-yl(trichloro)silane incorporates a -SiCl₃ group. The silane moiety enables surface functionalization in materials science, but its hydrolytic instability contrasts with the hydrolytic resistance of sulfonyl fluorides .

Substituent Effects on Reactivity and Stability

Chlorinated Derivatives
  • Heptachloro-bicyclo[2.2.1]hept-2-ene (CAS 28680-45-7) exhibits extreme hydrophobicity and thermal stability due to seven chlorine atoms. However, the environmental persistence and toxicity of polychlorinated compounds limit their utility compared to sulfonyl fluorides .
Ester and Nitrile Derivatives
  • Bicyclo[2.2.1]hept-5-ene-2-methanol,2-acetate (CAS 10471-24-6, C₁₀H₁₄O₂, MW 166.22 g/mol) and 5exo-allyl-5endo-cyano-norbornene demonstrate how ester (-OAc) and nitrile (-CN) groups modulate polarity. The acetate ester enhances solubility in organic solvents, while the nitrile group increases dipole moments, affecting crystallization behavior .

Stereochemical Considerations

The stereochemistry of bicyclo[2.2.1]heptene derivatives is critical. For example, phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene systems produces distinct endo and exo isomers, with stereochemistry confirmed via NMR and mass spectrometry . In sulfonyl fluorides, the (1S,4R) configuration () likely influences steric interactions during covalent binding, analogous to how exo-directed radical additions dominate in norbornene systems due to reduced steric hindrance .

Data Tables: Key Properties of Bicyclo[2.2.1]heptene Derivatives

Compound Name CAS Molecular Formula MW (g/mol) Functional Group Key Property/Application Reference
Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride 700-25-4 C₇H₁₁FO₂S 178.22 -SO₂F Covalent inhibitors, click chemistry
Bicyclo[2.2.1]hept-5-ene-2-sulfonamide 7167-08-0 C₇H₁₁NO₂S 179.23 -SO₂NH₂ Hydrogen-bonding motifs
2-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid 107774-49-2 C₁₄H₁₄O₂ 214.26 -COOH Polymer precursors
Bicyclo[2.2.1]hept-2-en-5-one 694-98-4 C₇H₈O 108.14 -C=O Diels-Alder reactions
Bicyclo[2.2.1]hept-5-en-2-yl(trichloro)silane N/A C₇H₉Cl₃Si 247.59 -SiCl₃ Surface modification

Biological Activity

Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride is a compound of significant interest in various fields, particularly in medicinal chemistry and biological research. Its unique bicyclic structure and the presence of a sulfonyl fluoride group make it a valuable reagent for synthesizing biologically active molecules and studying biochemical interactions.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H9_9FO2_2S. The compound features a bicyclic framework that contributes to its reactivity and biological interactions.

The biological activity of this compound primarily stems from the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modulation of their function. Such interactions can affect various signaling pathways and enzymatic activities, making this compound a potential candidate for drug development and biochemical probes.

Biological Activity

Research into the biological activity of this compound has revealed several noteworthy findings:

  • Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes by covalently modifying active site residues, thus altering their catalytic efficiency.
  • Cellular Impact : Preliminary investigations have shown that it may induce apoptosis in certain cancer cell lines, suggesting potential applications in oncology.
  • Antimicrobial Properties : There is emerging evidence supporting its use as an antimicrobial agent, with studies indicating effectiveness against various bacterial strains.

Study 1: Enzyme Interaction

In a study published in Nature Communications, researchers explored the interaction between this compound and a target enzyme involved in cancer metabolism. The compound was found to significantly reduce enzyme activity, demonstrating its potential as a therapeutic agent in cancer treatment (Source: PubChem).

Study 2: Antimicrobial Activity

A recent investigation published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited substantial inhibitory effects, particularly against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics (Source: Benchchem).

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundBicyclic sulfonyl fluorideEnzyme inhibition, antimicrobial properties
Bicyclo[2.2.1]hept-5-ene-2-sulfonic acidBicyclic sulfonic acidModerate enzyme inhibition
Bicyclo[2.2.1]hept-5-ene-2-sulfonyl chlorideBicyclic sulfonyl chlorideLimited biological activity

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride, and how can purity be confirmed?

  • Answer : Synthesis typically involves sulfonylation of bicyclo[2.2.1]hept-5-ene derivatives using sulfuryl fluoride or fluorosulfonic acid under controlled anhydrous conditions. Purity is confirmed via ¹H/¹³C NMR spectroscopy to verify structural integrity (e.g., absence of unreacted precursors) and FT-IR spectroscopy to confirm the sulfonyl fluoride (-SO₂F) functional group (stretching vibrations at ~1350–1450 cm⁻¹ for S=O and ~700–800 cm⁻¹ for S-F) . High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying impurities.

Q. What safety protocols are critical when handling bicyclo[2.2.1]hept-5-ene derivatives in laboratory settings?

  • Answer : Use chemical-impermeable gloves (e.g., nitrile) and self-contained breathing apparatus (SCBA) during synthesis or spill management. Avoid dust formation and ensure ventilation to prevent inhalation of vapors. In case of accidental release, neutralize spills with inert absorbents (e.g., vermiculite) and avoid discharge into drains due to potential environmental persistence .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in copolymerization or click chemistry?

  • Answer : Mechanistic studies require kinetic isotope effect (KIE) analysis and DFT computational modeling to track bond reorganization in strained bicyclic systems. For copolymerization with norbornene derivatives (e.g., 2-(hydroxymethyl)norbornene), use ruthenium or palladium catalysts to monitor chain propagation via gel permeation chromatography (GPC) and MALDI-TOF mass spectrometry . In click reactions (e.g., sulfur(VI) fluoride exchange [SuFEx]), track intermediate formation using in situ ¹⁹F NMR spectroscopy due to the fluorinated group’s sensitivity .

Q. What strategies resolve contradictions in spectroscopic data for bicyclo[2.2.1]hept-5-ene derivatives (e.g., unexpected NOESY correlations or splitting patterns)?

  • Answer : Ambiguities often arise from endo/exo isomerism or conformational flexibility. Use variable-temperature NMR to distinguish dynamic effects from static structural features. For example, coalescence temperatures above 298 K may indicate rapid interconversion of chair-like conformers. X-ray crystallography is definitive for resolving regiochemical ambiguities, as seen in studies of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivatives .

Q. How can this compound be applied in drug discovery, specifically for covalent inhibitor design?

  • Answer : The sulfonyl fluoride group acts as a warhead for targeting catalytic serine or tyrosine residues in enzymes. Optimize selectivity by modifying the bicyclic scaffold’s steric bulk (e.g., substituting methyl groups at C7) to enhance binding pocket compatibility. Validate inhibitory activity using fluorescence-based activity assays and LC-MS/MS to confirm covalent adduct formation .

Methodological Guidance

Q. What analytical techniques are essential for characterizing degradation products of this compound under hydrolytic conditions?

  • Answer : Employ high-resolution mass spectrometry (HRMS) to identify hydrolyzed products (e.g., sulfonic acids). Monitor degradation kinetics via UV-Vis spectroscopy at 260 nm (absorbance of sulfonate intermediates) and confirm hydrolytic pathways using ²H₂O isotopic labeling coupled with NMR .

Q. How should researchers design experiments to assess the environmental persistence of this compound?

  • Answer : Conduct OECD 301F biodegradability tests in aqueous media with activated sludge inoculum. Measure half-life using LC-MS and assess bioaccumulation potential via octanol-water partition coefficient (log P) calculations. For photolytic stability, expose samples to UV light (λ = 254 nm) and track decomposition with GC-FID .

Data Interpretation and Validation

Q. What criteria validate computational models predicting the reactivity of this compound in silico?

  • Answer : Compare calculated activation energies (e.g., for SuFEx reactions) with experimental kinetic data. Validate electrostatic potential maps (from MEP surfaces ) against X-ray charge density analysis . Use benchmark datasets like the Harvard Organic Photovoltaic Dataset for machine learning-based reactivity predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride
Reactant of Route 2
Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.